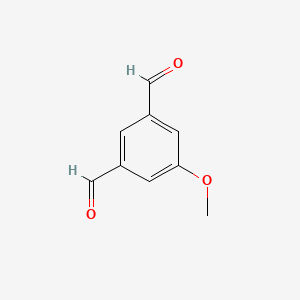

5-甲氧基间苯二甲醛

描述

5-Methoxyisophthalaldehyde is an organic compound with the molecular formula C9H8O3 . It is also known as 4-Hydroxy-5-methoxyisophthalaldehyde . The compound is used in various chemical reactions and has been studied for its properties and potential applications .

Synthesis Analysis

The synthesis of complex combinations of Cu(II), V(IV), and Ni(II) with Schiff bases has been reported, which involves the condensation of 4-amino-1,5-dimethyl-2-phenyl-1H-3-pyrazol-3(2H)-one (antipyrine) with 2-hydroxybenzaldehyde, 4-hydroxy-5-methoxyisophthalaldehyde, and 4,5-dihydroxyisophalaldehyde .Molecular Structure Analysis

The molecular structure of 5-Methoxyisophthalaldehyde consists of 9 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms . The InChI code for the compound isInChI=1S/C9H8O4/c1-13-8-3-6 (4-10)2-7 (5-11)9 (8)12/h2-5,12H,1H3 . Chemical Reactions Analysis

While specific chemical reactions involving 5-Methoxyisophthalaldehyde are not detailed in the search results, the compound is known to participate in various chemical reactions, particularly in the synthesis of complex combinations with Schiff bases .Physical and Chemical Properties Analysis

5-Methoxyisophthalaldehyde has a molecular weight of 180.16 g/mol . The compound has a XLogP3 value of 0.8, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor count and four hydrogen bond acceptor counts .科学研究应用

荧光分析和分子结构

5-甲氧基间苯二甲醛衍生物,如 4-甲氧基邻苯二甲醛和 4-羟基邻苯二甲醛,在各种胺的荧光分析中具有重要意义。它们还有助于阐述复杂的分子结构。一项研究报告了这些化合物的高效合成,产率更高,这可能会增加它们未来的应用 (莫伊特西埃等人,2019)。

DNA 插层化剂的前体

2-硝基-5-甲氧基苯甲醛是一种相关化合物,已用于合成酞嗪,这是 DNA 插层化剂的潜在前体。这种合成途径对于开发新的药物或研究工具可能具有重要意义 (聪加斯和西尔西,2001)。

大气化学研究

甲氧基苯酚,包括 5-甲氧基间苯二甲醛的衍生物,在大气化学中很重要,特别是在了解大气中木烟的降解方面。研究的重点是它们与大气自由基反应的动力学和机理,深入了解环境化学 (刘等人,2012)。

发光传感器

已开发出包含 5-甲氧基间苯二甲醛衍生物的镧系元素-金属有机骨架(MOF),用于检测各种离子化合物,包括 Cr(III)、Cr(VI) 和苯甲醛。这些材料表现出高灵敏度和选择性,并且可以回收利用,使其有望用于环境监测和安全应用 (孙等人,2017)。

教育中的绿色化学

在绿色化学的背景下,5-甲氧基间苯二甲醛衍生物已在高级本科化学项目中用作示例。这些化合物为学生提供了一个平台,让他们了解化学研究和合成中的可持续实践 (Verdía 等人,2017)。

配位聚合物和磁性

5-甲氧基间苯二甲醛已用于合成含有铜(II)的配位聚合物。这些聚合物已被研究其晶体结构和磁性,为材料科学和磁性研究做出贡献 (马等人,2010)。

属性

IUPAC Name |

5-methoxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFIDJNXLPYIAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447160 | |

| Record name | 5-methoxyisophthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90560-22-8 | |

| Record name | 5-methoxyisophthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 5-Methoxyisophthalaldehyde synthesized?

A: 5-Methoxyisophthalaldehyde can be synthesized by oxidizing a mixture of guaiacol, formalin, and caustic soda. This mixture is left to stand at room temperature for 1-3 days before being oxidized with m-nitrobenzenesulfonic acid. []

Q2: What is the role of 5-Methoxyisophthalaldehyde in synthesizing other compounds?

A: 5-Methoxyisophthalaldehyde, acting as an aromatic dialdehyde, can undergo Knoevenagel condensation with malonic acid. This reaction utilizes both aldehyde groups, resulting in the formation of β-(2-Alkoxy-3-methoxyzimtsäure-5)-acrylsäuren. []

Q3: Can 5-Methoxyisophthalaldehyde be used in radiolabeling reactions?

A: Yes, 5-Methoxyisophthalaldehyde has been successfully employed in nucleophilic [18F]fluorination reactions. These reactions demonstrate high radiochemical yields, reaching up to 72%, when specific conditions like temperature and the presence of Wilkinson's catalyst are controlled. []

Q4: Are there any structural analogs of 5-Methoxyisophthalaldehyde with similar reactivity?

A: Yes, 4-Alkoxy-5-methoxyisophthalaldehydes, structural analogs of 5-Methoxyisophthalaldehyde, exhibit similar reactivity in Knoevenagel condensation with malonic acid. This reaction highlights the consistent reactivity of the aldehyde groups in these compounds. []

Q5: What other compounds can be synthesized using 5-Methoxyisophthalaldehyde as a starting material?

A: 5-Methoxyisophthalaldehyde can be used as a starting material to synthesize N-(2,4-diformyl-5-hydroxyphenyl)acetamide. This synthesis involves a multi-step process including protection, deprotection, and other chemical transformations. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1366616.png)

![(E)-4-[(2-{[(E)-4-Hydroxy-4-oxo-2-butenoyl]amino}cyclohexyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1366620.png)

![4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid](/img/structure/B1366646.png)